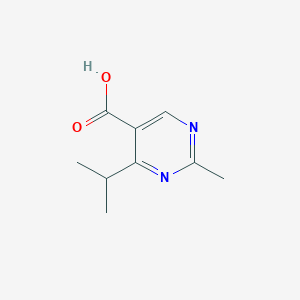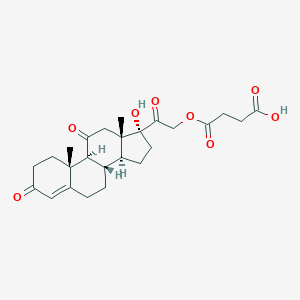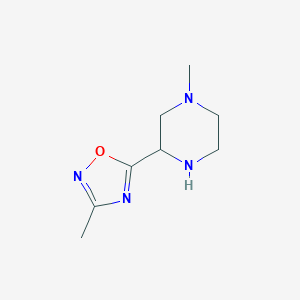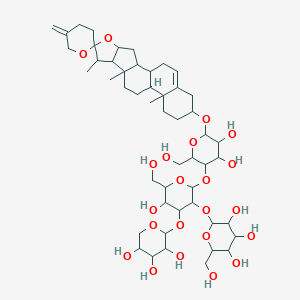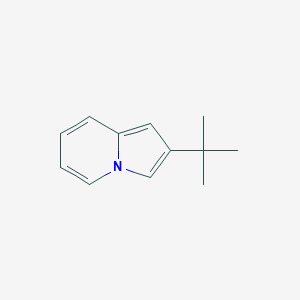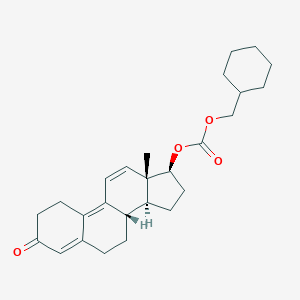
Trenbolone cyclohexylmethylcarbonate
Vue d'ensemble
Description
L’hexahydrobenzylcarbonate de trenbolone, également connu sous le nom de cyclohexylméthylcarbonate de trenbolone, est un stéroïde anabolisant-androgène (SAA) synthétique appartenant au groupe de la nandrolone. Il s’agit d’un ester d’androgène, plus précisément l’ester hexahydrobenzylcarbonate en C17β de la trenbolone. Ce composé a été commercialisé sous les marques Parabolan et Hexabolan et a été introduit en France en 1980 pour un usage médical chez l’homme. Il a été volontairement retiré du marché par son fabricant en 1997 .
Applications De Recherche Scientifique
Trenbolone hexahydrobenzylcarbonate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: The compound is studied for its effects on muscle growth and development.
Medicine: It was initially used for treating conditions like osteoporosis and muscle wasting.
Mécanisme D'action
L’hexahydrobenzylcarbonate de trenbolone agit comme une prodrogue à longue durée d’action de la trenbolone lorsqu’elle est administrée par injection intramusculaire. Une fois dans la circulation sanguine, les lipases plasmatiques clivent le groupe ester, libérant la trenbolone libre. La trenbolone se lie aux récepteurs androgènes, favorisant la synthèse des protéines et la rétention d’azote, ce qui entraîne une augmentation de la masse musculaire et de la force. Le composé présente également une forte affinité pour les récepteurs des glucocorticoïdes, ce qui contribue à réduire l’activité catabolique .
Analyse Biochimique
Biochemical Properties
Trenbolone Cyclohexylmethylcarbonate interacts with various enzymes, proteins, and other biomolecules. It is a derivative of nandrolone (19-nortestosterone) and can be bought as parent drug in tablets or as esters such as acetate, enantate, cyclohexylmethylcarbonate, undecylate, or undecanoate in injectable forms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’hexahydrobenzylcarbonate de trenbolone implique l’estérification de la trenbolone avec l’hexahydrobenzylcarbonate. La réaction nécessite généralement l’utilisation d’un catalyseur acide et d’un solvant approprié. Le processus comprend les étapes suivantes :
Préparation de la trenbolone : La trenbolone est synthétisée à partir de la nandrolone par une série de réactions chimiques, comprenant des étapes d’oxydation et de réduction.
Estérification : La trenbolone est mise en réaction avec l’hexahydrobenzylcarbonate en présence d’un catalyseur acide pour former l’hexahydrobenzylcarbonate de trenbolone.
Méthodes de production industrielle
La production industrielle de l’hexahydrobenzylcarbonate de trenbolone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. L’utilisation d’équipements et de technologies de pointe permet d’optimiser les conditions de réaction et d’améliorer le rendement du composé .
Analyse Des Réactions Chimiques
Types de réactions
L’hexahydrobenzylcarbonate de trenbolone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner lieu à divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
L’hexahydrobenzylcarbonate de trenbolone a été largement étudié pour ses applications dans divers domaines :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de méthodes de détection.
Biologie : Le composé est étudié pour ses effets sur la croissance et le développement musculaire.
Médecine : Il était initialement utilisé pour traiter des affections telles que l’ostéoporose et l’atrophie musculaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de trenbolone : Un ester de trenbolone à action plus courte.
Enanthate de trenbolone : Un autre ester de trenbolone avec une demi-vie plus longue.
Décanoate de nandrolone : Un stéroïde anabolisant similaire avec une estérification différente.
Unicité
L’hexahydrobenzylcarbonate de trenbolone est unique en raison de ses effets durables et de son ratio anabolisant-androgène élevé. Il fournit une libération soutenue de la trenbolone, réduisant la fréquence des injections nécessaires par rapport à d’autres esters comme l’acétate de trenbolone .
Propriétés
IUPAC Name |
cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3/t22-,23+,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSFWYQKNQCIK-APFRJGHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2OC(=O)OCC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946113 | |
| Record name | Trenbolone hexahydrobenzyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23454-33-3 | |
| Record name | (17β)-17-[[(Cyclohexylmethoxy)carbonyl]oxy]estra-4,9,11-trien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23454-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone cyclohexylmethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023454333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trenbolone hexahydrobenzyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylmethyl 17-β-hydroxyestra-4,9,11-trien-3-one carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRENBOLONE CYCLOHEXYLMETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNJ7Y3JFF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




